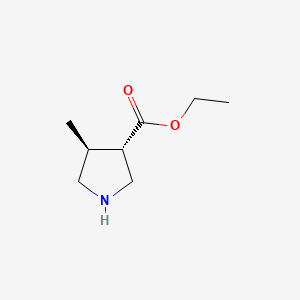

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate

Description

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by its stereospecific (3S,4S) configuration and a methyl substituent at the 4-position of the pyrrolidine ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders . Its free base form is identified by CAS 1217847-55-6, while its hydrochloride salt (CAS 1260603-24-4 or 1300713-02-3, depending on the source) is commonly used to enhance stability and solubility in synthetic applications . The molecular formula of the free base is C₉H₁₇NO₂, whereas the hydrochloride salt is reported as C₈H₁₆ClNO₂ (molar mass: 193.67 g/mol), though this discrepancy in carbon count between the free base and salt warrants further verification .

Properties

IUPAC Name |

ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTNJIINRHALKA-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.

Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale asymmetric synthesis using chiral catalysts or enzymes to ensure high enantiomeric purity. The process is optimized for yield and cost-effectiveness, with stringent control over reaction conditions to maintain the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate is a chiral compound derived from pyrrolidine, possessing significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique stereochemistry makes it a valuable building block in asymmetric synthesis.

Scientific Research Applications

Chemistry: this compound serves as a building block in synthesizing complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to form derivatives of pyrrolidine.

Biology: The compound is studied for its potential biological activity and interactions with enzymes. Its stereochemistry plays a crucial role in its binding affinity and activity, potentially interacting with enzymes or receptors to modulate their activity and lead to various biological effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in synthesizing agrochemicals.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ester group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring. Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Similar Compounds

- Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate: The enantiomer of this compound with different stereochemistry.

- Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester.

- Ethyl (3S,4S)-4-ethylpyrrolidine-3-carboxylate: A derivative with an ethyl group on the pyrrolidine ring.

Mechanism of Action

The mechanism of action of Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to desired biochemical effects. The pathways involved often include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrrolidine Derivatives

| Compound Name | Substituents | Stereochemistry | CAS Number | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|---|

| This compound | 4-methyl | (3S,4S) | 1217847-55-6 | C₉H₁₇NO₂ | Not reported |

| Hydrochloride salt of the above | 4-methyl, HCl | (3S,4S) | 1260603-24-4 | C₈H₁₆ClNO₂ | 193.67 |

| Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate | 1-benzyl, 4-hydroxy | (3S,4R) | 849935-75-7 | C₁₅H₂₁NO₃ | Not reported |

Key Observations :

Stereochemistry :

- The (3S,4S) configuration of the target compound contrasts with the (3S,4R) configuration of Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate. This stereochemical divergence significantly impacts receptor binding and metabolic stability in drug candidates .

- The hydrochloride salt retains the (3S,4S) configuration but introduces a chloride ion, altering solubility and crystallinity .

Substituent Effects :

- The 4-methyl group in the target compound enhances lipophilicity compared to the 4-hydroxy and 1-benzyl groups in the (3S,4R) analog, which introduce hydrogen-bonding capacity and aromatic bulk, respectively .

- The hydrochloride salt’s ionic character improves aqueous solubility, making it preferable for formulations requiring high bioavailability .

Synthetic Utility :

- The target compound’s unfunctionalized pyrrolidine ring allows for versatile derivatization, whereas the 1-benzyl-4-hydroxy analog’s substituents may limit further modification .

Discrepancies and Limitations in Available Data

- Molecular Formula Conflict: The hydrochloride salt’s reported formula (C₈H₁₆ClNO₂) suggests a loss of one carbon compared to the free base (C₉H₁₇NO₂), which is chemically implausible. This inconsistency requires experimental validation .

- Lack of Physicochemical Data : Melting points, solubility, and stability data are absent in the provided evidence, limiting a full comparative analysis.

Biological Activity

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate is a chiral pyrrolidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered nitrogen-containing ring with specific stereochemistry that influences its interactions with biological targets. The compound's structure can be represented as follows:

This compound is characterized by the presence of an ethyl ester group and a methyl substituent on the pyrrolidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The stereochemistry allows it to fit into active sites, influencing their activity through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for certain receptors, altering signaling pathways.

Antiviral and Anticancer Properties

Research indicates that this compound may possess antiviral and anticancer properties. Studies have explored its efficacy against various viral infections and cancer cell lines, showing promising results in inhibiting cellular proliferation and viral replication.

Case Studies

- Antiviral Activity : A study evaluated the compound's effect on viral replication in vitro, revealing a significant reduction in viral load compared to untreated controls. The mechanism was linked to the inhibition of viral polymerase enzymes.

- Anticancer Effects : In another study involving cancer cell lines, this compound demonstrated cytotoxic effects through apoptosis induction. The compound activated caspase pathways leading to programmed cell death.

Table 1: Summary of Biological Activities

Synthesis and Applications

This compound is synthesized through asymmetric synthesis techniques that ensure high enantiomeric purity. Its applications extend beyond biological research; it serves as a building block for more complex pharmaceuticals and agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.